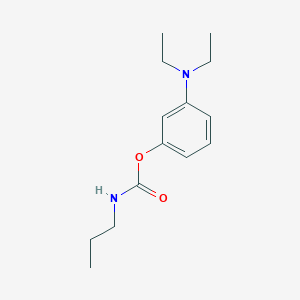

3-(Diethylamino)phenyl propylcarbamate

Beschreibung

Eigenschaften

CAS-Nummer |

60309-72-0 |

|---|---|

Molekularformel |

C14H22N2O2 |

Molekulargewicht |

250.34 g/mol |

IUPAC-Name |

[3-(diethylamino)phenyl] N-propylcarbamate |

InChI |

InChI=1S/C14H22N2O2/c1-4-10-15-14(17)18-13-9-7-8-12(11-13)16(5-2)6-3/h7-9,11H,4-6,10H2,1-3H3,(H,15,17) |

InChI-Schlüssel |

BLELLEPOVPQUBD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(=O)OC1=CC=CC(=C1)N(CC)CC |

Herkunft des Produkts |

United States |

Technical Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of 3-(Diethylamino)phenyl propylcarbamate

Executive Summary

The compound 3-(Diethylamino)phenyl propylcarbamate (CAS: 60309-72-0) is a specialized organic molecule characterized by an O-aryl carbamate core linked to a dialkylamino-substituted phenyl ring[1]. Structurally analogous to classical cholinesterase inhibitors such as rivastigmine and neostigmine, this compound serves as a critical intermediate in medicinal chemistry and a valuable probe in neuropharmacological research. This whitepaper provides a comprehensive analysis of its molecular architecture, physicochemical properties, synthetic pathways, and its mechanistic role as a pseudo-irreversible enzyme inhibitor.

Chemical Identity and Molecular Architecture

The molecular framework of 3-(Diethylamino)phenyl propylcarbamate integrates two highly functional domains: an electron-donating diethylamino group at the meta position of a phenyl ring, and an N-propyl substituted carbamate moiety. The diethylamino group enhances the molecule's lipophilicity and basicity, while the carbamate acts as a reactive electrophilic center capable of transcarbamoylation when interacting with serine hydrolases[2].

Table 1: Chemical Identity and Structural Data

| Parameter | Specification |

| IUPAC Name | 3-(Diethylamino)phenyl N-propylcarbamate |

| CAS Registry Number | 60309-72-0[1] |

| Molecular Formula | C₁₄H₂₂N₂O₂[1] |

| Molecular Weight | 250.34 g/mol [1] |

| Functional Groups | Tertiary amine, O-aryl carbamate, Aromatic ring |

| Hydrogen Bond Donors | 1 (Carbamate N-H) |

| Hydrogen Bond Acceptors | 3 (Amine N, Carbamate C=O, Ester -O-) |

Physicochemical Properties

The physical properties of 3-(Diethylamino)phenyl propylcarbamate dictate its behavior in both synthetic environments and biological systems. Its moderate lipophilicity ensures solubility in standard organic solvents while maintaining the ability to cross lipid bilayers, a prerequisite for central nervous system (CNS) active compounds.

Table 2: Predicted Physicochemical and Thermodynamic Properties

| Property | Value / Range | Implications for Research |

| Physical State | Solid / Crystalline Powder | Requires desiccation for long-term storage to prevent carbamate hydrolysis. |

| LogP (Octanol/Water) | ~2.8 - 3.2 | Optimal for blood-brain barrier (BBB) penetration in neuropharmacological assays. |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | Facilitates passive diffusion across cellular membranes. |

| Rotatable Bonds | 6 | Provides conformational flexibility to adapt to enzyme catalytic gorges[3]. |

Synthetic Methodology: Base-Catalyzed Nucleophilic Addition

The synthesis of O-aryl carbamates typically avoids highly toxic phosgene gas by utilizing the direct, atom-economical reaction between a phenol and an isocyanate[4]. The protocol below details the synthesis of 3-(Diethylamino)phenyl propylcarbamate using a Brønsted base-catalyzed nucleophilic addition[5].

Step-by-Step Synthesis Protocol

-

Preparation of the Reaction Matrix: Dissolve 1.0 equivalent of 3-(diethylamino)phenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions and an aprotic solvent (DCM) are mandatory. Trace water will hydrolyze the highly reactive n-propyl isocyanate into a primary amine, which subsequently reacts with remaining isocyanate to form an undesired symmetrical urea byproduct[5].

-

-

Catalyst Introduction: Add 0.1 equivalents of triethylamine (TEA) to the solution.

-

Causality: TEA acts as a nucleophilic catalyst and Brønsted base. It deprotonates the phenol to form a highly nucleophilic phenoxide equivalent and stabilizes the transition state during the attack on the isocyanate carbon[4].

-

-

Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Introduce 1.1 equivalents of n-propyl isocyanate dropwise over 15 minutes.

-

Causality: The nucleophilic addition is highly exothermic. Maintaining 0°C prevents thermal degradation of the isocyanate and suppresses side reactions, such as the formation of allophanates[6].

-

-

Reaction Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the phenol via Thin Layer Chromatography (TLC) or LC-MS.

-

Self-Validation: The disappearance of the phenol peak (UV active, distinct Rf) and the emergence of a less polar product spot confirm reaction progression.

-

-

Quenching and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Fig 1. Base-catalyzed nucleophilic addition synthesis of 3-(Diethylamino)phenyl propylcarbamate.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

Compounds featuring a carbamate moiety linked to a basic amine-substituted aromatic ring are classic "pseudo-irreversible" inhibitors of Acetylcholinesterase (AChE)[7]. 3-(Diethylamino)phenyl propylcarbamate acts as a slow substrate for the enzyme.

Mechanistically, the inhibitor enters the deep catalytic gorge of AChE. The carbamate carbonyl oxygen hydrogen-bonds with the oxyanion hole, positioning the electrophilic carbon for a nucleophilic attack by the hydroxyl group of Ser203 (part of the Ser203-His447-Glu334 catalytic triad)[3][8]. The 3-(diethylamino)phenol leaving group is expelled, leaving a covalently carbamylated Ser203[9]. Because the decarbamoylation step (hydrolysis by water) is orders of magnitude slower than the deacetylation of the natural substrate, the enzyme is temporarily inactivated[2].

Fig 2. Pseudo-irreversible inhibition of AChE via Ser203 carbamylation and slow hydrolysis.

Step-by-Step Pharmacological Profiling: Modified Ellman's Assay

To quantify the inhibitory potency (IC₅₀) of the synthesized carbamate, a modified Ellman's assay is employed.

-

Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the carbamate inhibitor in DMSO to create a concentration gradient (1 nM to 100 µM).

-

Enzyme Pre-Incubation: In a 96-well microplate, combine 0.03 U/mL of recombinant human AChE with the inhibitor gradient. Incubate at 37°C for exactly 15 minutes.

-

Causality: Unlike competitive reversible inhibitors, carbamates require time to execute the covalent transfer of the carbamoyl group to Ser203[9]. Pre-incubation allows the establishment of the carbamylated enzyme state before substrate competition occurs.

-

-

Reaction Initiation: Add 0.25 mM of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and 0.5 mM acetylthiocholine iodide (ATCI) to each well.

-

Causality: ATCI is a synthetic substrate hydrolyzed by uninhibited AChE to yield thiocholine. Thiocholine immediately reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion[2].

-

-

Kinetic Measurement: Continuously monitor the absorbance at 412 nm for 5 minutes using a microplate reader.

-

Self-Validation: Include a vehicle control (DMSO only) to establish maximum uninhibited enzyme velocity (Vmax), and a blank (no enzyme) to subtract non-enzymatic ATCI hydrolysis.

-

-

Data Analysis: Calculate the initial reaction velocity (v₀) for each well. Plot the fractional activity (v_inhibitor / v_control) against the log of the inhibitor concentration to derive the IC₅₀ via non-linear regression.

References

-

Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease - PMC. URL:[Link]

-

Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors - bioRxiv. URL:[Link]

-

Highly Selective Butyrylcholinesterase Inhibitors with Tunable Duration of Action by Chemical Modification of Transferable Carbamate Units Exhibit Pronounced Neuroprotective Effect in an Alzheimer's Disease Mouse Model - ACS Publications. URL:[Link]

-

Integrating Multi-Structure Covalent Docking with Machine Learning Consensus Scoring Enhances Virtual Screening of Human Acetylcholinesterase Inhibitors - bioRxiv. URL:[Link]

-

Histidine Focused Covalent Inhibitors Targeting Acetylcholinesterase: A Computational Pipeline for Multisite Therapeutic Discovery in Alzheimer's Disease - ACS Publications. URL:[Link]

-

Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - RSC Publishing. URL:[Link]

-

Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums - ACS Publications. URL:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Integrating Multi-Structure Covalent Docking with Machine Learning Consensus Scoring Enhances Virtual Screening of Human Acetylcholinesterase Inhibitors | bioRxiv [biorxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of linear O -aryl carbamates and S -thiocarbamates via benign T3P -mediated condensation of phenols and thiols with amines and carbon dioxid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01079A [pubs.rsc.org]

- 7. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

Navigating the Unseen: A Technical Guide to the Safety Profile and Toxicological Data of 3-(Diethylamino)phenyl propylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Data Scarcity

Section 1: Molecular Identity and Inferred Primary Hazard

1.1. Chemical Structure and Functional Groups

3-(Diethylamino)phenyl propylcarbamate is characterized by a phenyl ring substituted with a diethylamino group and a propylcarbamate ester. The presence of the carbamate functional group is the primary determinant of its predicted toxicological action.

1.2. The Carbamate Moiety: A Predictor of Cholinesterase Inhibition

The core toxicological concern for carbamates is their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals[2][3]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis[2][3].

A study on the closely related analogue, 3-diethylaminophenyl-N-methyl-carbamate methiodide, demonstrated its potent anticholinesterase activity[1]. This compound was found to be a selective inhibitor of acetylcholinesterase, with a more pronounced effect on AChE than on butyrylcholinesterase[1]. The toxic action was attributed to the inhibition of AChE in the peripheral nervous system[1]. Given the structural similarity, it is highly probable that 3-(Diethylamino)phenyl propylcarbamate exerts its toxicity through a similar mechanism.

The carbamylation of the AChE enzyme by N-methyl carbamates is a reversible process, which generally leads to a shorter duration of toxic effects compared to the irreversible phosphorylation caused by organophosphate compounds[2][3].

Section 2: Anticipated Toxicological Profile

Based on the general toxicological properties of carbamates and data from related compounds, the following profile for 3-(Diethylamino)phenyl propylcarbamate can be anticipated. It is crucial to recognize that these are predictions and require empirical validation.

2.1. Acute Toxicity

-

Oral: Carbamates exhibit a wide range of oral toxicity, from low to extremely high[4]. For instance, the oral LD50 in rats for 3-Dimethylaminopropylamine is 410 mg/kg[5]. Given the anticholinesterase mechanism, acute oral exposure to 3-(Diethylamino)phenyl propylcarbamate is expected to be of concern.

-

Dermal: Dermal absorption of carbamates is possible and can be enhanced by certain formulations[4]. The dermal LD50 for 3-Dimethylaminopropylamine in rats ranges from 1,630.4 to 2,805.3 mg/kg[5].

-

Inhalation: Inhalation of carbamate dusts or aerosols can lead to rapid systemic absorption and the onset of toxic symptoms[2].

Symptoms of Acute Cholinergic Toxicity:

-

Muscarinic effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bronchospasm and bradycardia.

-

Nicotinic effects: Muscle fasciculations, cramping, and weakness, which can progress to paralysis, including of the respiratory muscles.

-

Central Nervous System (CNS) effects: Dizziness, headache, anxiety, confusion, seizures, and coma. The quaternary ammonium group in the analogue 3-diethylaminophenyl-N-methyl-carbamate methiodide prevents it from crossing the blood-brain barrier, thus limiting its CNS effects[1]. The ability of 3-(Diethylamino)phenyl propylcarbamate to penetrate the CNS is unknown and would be a critical factor in its neurotoxicity profile.

2.2. Local Effects: Skin and Eye Irritation

Safety data for structurally related compounds containing the diethylamino or dimethylamino propyl groups indicate a potential for significant local effects.

-

Skin: Compounds like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride are classified as causing skin irritation. 3-Dimethylaminopropylamine is corrosive to the skin in rabbits[5]. Therefore, 3-(Diethylamino)phenyl propylcarbamate should be handled as a potential skin irritant or corrosive.

-

Eyes: Serious eye irritation or damage is a common hazard for this class of compounds[5]. Direct contact with the eyes is likely to cause severe irritation and should be strictly avoided.

2.3. Sensitization

Some related compounds, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride, are known to be skin sensitizers, meaning they can cause an allergic reaction upon repeated contact. The sensitization potential of 3-(Diethylamino)phenyl propylcarbamate is unknown but should be considered a possibility.

2.4. Sub-chronic and Chronic Toxicity

Prolonged or repeated exposure to some carbamates can lead to target organ damage. For example, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride may cause damage to the stomach, bowel, and respiratory tract through prolonged or repeated exposure. The specific target organs for 3-(Diethylamino)phenyl propylcarbamate have not been determined.

2.5. Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of 3-(Diethylamino)phenyl propylcarbamate. The genotoxic and carcinogenic potential of carbamates as a class is varied. Some carbamates have shown mutagenic and carcinogenic properties[6]. For instance, 3-Diethylaminophenol, a potential hydrolysis product, has been evaluated in the Salmonella mutagenicity test. Comprehensive genotoxicity testing (e.g., Ames test, in vitro and in vivo micronucleus assays) would be necessary to assess this endpoint. Long-term animal bioassays are required to determine carcinogenic potential[7].

2.6. Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of 3-(Diethylamino)phenyl propylcarbamate is unknown. Some carbamates have been shown to have embryotoxic and teratogenic effects[6]. Phthalates, which are structurally distinct but also esters, are known to cause reproductive and developmental toxicity, highlighting the importance of evaluating this endpoint for any new chemical[8]. Standardized studies, such as those outlined by the International Council for Harmonisation (ICH), are necessary to assess fertility, and embryo-fetal and pre- and postnatal development[9].

Section 3: Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

A comprehensive understanding of a compound's toxicokinetics is crucial for risk assessment[10][11]. There is no specific ADME data for 3-(Diethylamino)phenyl propylcarbamate.

-

Absorption: Carbamates can generally be absorbed through oral, dermal, and inhalation routes[2][3].

-

Distribution: The distribution profile will depend on the physicochemical properties of the compound, such as its lipophilicity. The presence of the diethylamino group may influence its distribution.

-

Metabolism: Carbamates are typically metabolized in the liver through hydrolysis and oxidation[4][6]. The primary metabolic pathway for 3-(Diethylamino)phenyl propylcarbamate is expected to be the hydrolysis of the carbamate ester bond, yielding 3-(diethylamino)phenol, propanol, and carbon dioxide.

-

Excretion: Metabolites of carbamates are primarily excreted in the urine[6].

The following diagram illustrates the predicted metabolic pathway:

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

5.2. Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral LD50 of 3-(Diethylamino)phenyl propylcarbamate in a rodent model.

Methodology:

-

Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).

-

Dose Selection: Start with a dose estimated to be just below the expected LD50.

-

Dosing: Administer the test substance by oral gavage to a single animal.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Data Analysis: The LD50 is calculated from the results of a small number of animals (typically 4-6) using specialized software.

Section 6: Summary of Safety Profile and Data Gaps

The following table summarizes the known and inferred safety information for 3-(Diethylamino)phenyl propylcarbamate.

| Toxicological Endpoint | Finding/Inference | Data Confidence |

| Mechanism of Toxicity | Likely Acetylcholinesterase Inhibitor | High (based on analogue) [1] |

| Acute Oral Toxicity | Predicted to be harmful/toxic | Low (inferred) |

| Acute Dermal Toxicity | Predicted to be potentially harmful | Low (inferred) |

| Acute Inhalation Toxicity | Predicted to be potentially harmful | Low (inferred) |

| Skin Corrosion/Irritation | Likely irritant or corrosive | Medium (inferred from related compounds) [5] |

| Eye Damage/Irritation | Likely to cause serious eye damage | Medium (inferred from related compounds) [5] |

| Skin Sensitization | Possible sensitizer | Low (inferred) |

| Repeated Dose Toxicity | Target organs unknown | Very Low (data gap) |

| Genotoxicity | Unknown | Very Low (data gap) |

| Carcinogenicity | Unknown | Very Low (data gap) |

| Reproductive Toxicity | Unknown | Very Low (data gap) |

| Ecotoxicity | Likely toxic to aquatic life | Medium (inferred from related compounds) [12] |

Conclusion: A Call for Empirical Investigation

References

-

Bajgar, J., & Patocka, J. (1976). Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. Acta Biologica et Medica Germanica, 35(3-4), 479–484. [Link]

-

Global 2000. (n.d.). Literature Review of Developmental and Reproductive Toxicity (DART) and Endocrine. Retrieved from [Link]

-

National Technical Information Service. (n.d.). RTECS NUMBER-BR3200000-Chemical Toxicity Database. Retrieved from [Link]

-

European Commission Joint Research Centre. (n.d.). Toxicokinetics. Retrieved from [Link]

-

Biogem. (n.d.). Pharmacological/Toxicokinetic and ADME Studies. Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (1999, August). Final Prioritized Candidate Chemicals Under Consideration for Carcinogenicity Evaluation. Retrieved from [Link]

-

Bremer, S., et al. (2005). Reproductive and developmental toxicity. Alternatives to Laboratory Animals, 33(Suppl 1), 183–209. [Link]

-

International Council for Harmonisation. (2020, February 18). S5(R3) Detection of Toxicity to Reproduction for Human Pharmaceuticals. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 14). Toxicokinetics Overview. Retrieved from [Link]

-

Lecture Three: Pesticides Toxicity. (2024, April 1). Retrieved from [Link]

-

UNEP Publications. (n.d.). SIDS INITIAL ASSESSMENT REPORT for 3-AMINOPROPYLDIMETHYLAMINE. Retrieved from [Link]

-

ITR Laboratories. (2025, September 29). ADME: Toxicokinetic and Pharmacokinetic Studies. Retrieved from [Link]

-

King, A. M., & Aaron, C. K. (2023, May 1). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Schardein, J. L., et al. (1997). [Reproductive and developmental toxicity studies of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate(NS-21), a novel drug for urinary frequency and incontinence (2). Teratogenicity study in rats by oral administration]. The Journal of Toxicological Sciences, 22(Suppl 1), 213–228. [Link]

-

ResearchGate. (n.d.). Pharmacokinetic/ADME properties of the most active compounds 3e, 4b,.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Diethylaminophenol (91-68-9) - Chemical Effects in Biological Systems. Retrieved from [Link]

-

New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary for 3-DIETHYLAMINO PROPYLAMINE. Retrieved from [Link]

-

Danish Environmental Protection Agency. (n.d.). Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine and proposal of a health. Retrieved from [Link]

-

Tasiopoulos, A. J., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 25(22), 12345. [Link]

-

Kavlock, R., et al. (2009). Reproductive and developmental toxicity of phthalates. Reproductive Toxicology, 27(3-4), 249–258. [Link]

-

Chemsrc. (2025, August 24). N-(2-Hydroxyethyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-diethylaminophenyl n-phenylcarbamate. Retrieved from [Link]

-

Ucar, A., et al. (2025). Acute toxicity of cyprodinil, glyphosate isopropylamine salt, and indoxacarb pesticides in narrow-clawed crayfish, Pontastacus leptodactylus (Eschscholtz, 1823). Environmental Science and Pollution Research International, 32(32), 45678–45690. [Link]

-

Georgiev, G. S. (n.d.). Intoxication with carbamate insecticides and toxicological risk to animals. CABI Digital Library. Retrieved from [Link]

-

Huff, J. (1992). Long-Term Chemical Carcinogenesis Bioassays Predict Human Cancer Hazards. Annals of the New York Academy of Sciences, 673(1), 1–19. [Link]

-

Caldwell, J. C. (2012). DEHP: genotoxicity and potential carcinogenic mechanisms-a review. Mutation Research, 751(2), 82–157. [Link]

-

National Toxicology Program. (2002, March 22). Report on carcinogens background document for diethanolamine. Retrieved from [Link]

-

Loba Chemie. (2018, December 24). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

- 1. Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. ask-force.org [ask-force.org]

- 8. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. Toxicokinetics - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 11. epa.gov [epa.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Phased Approach to the Preliminary In Vitro Screening of 3-(Diethylamino)phenyl propylcarbamate

A Technical Guide for Drug Discovery Scientists

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the initial cell-based evaluation of the novel compound, 3-(Diethylamino)phenyl propylcarbamate. Given the limited pre-existing data on this specific molecule, this document outlines a logical, hypothesis-driven screening cascade designed to efficiently characterize its cytotoxic profile and investigate a probable mechanism of action. The principles and protocols herein are broadly applicable to the preliminary screening of other novel small molecules, particularly those within the carbamate class.

Introduction: Rationale and Strategic Overview

The preliminary screening of a novel chemical entity (NCE) is a critical phase in the drug discovery pipeline. The objective is to rapidly and cost-effectively generate foundational data on a compound's biological activity and potential liabilities. For 3-(Diethylamino)phenyl propylcarbamate, its chemical structure as a carbamate immediately suggests a potential mechanism of action: inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3][4][5][6] This hypothesis forms the core of our proposed screening strategy.

Our approach is structured into three logical phases:

-

Phase 1: Foundational Cytotoxicity Profiling. Determine the compound's general toxicity to establish a viable concentration range for subsequent mechanistic assays.

-

Phase 2: Hypothesis-Driven Mechanistic Investigation. Directly test the hypothesis that the compound inhibits cholinesterase activity.

-

Phase 3: Elucidation of Downstream Cellular Effects. Investigate the cellular consequences of target engagement, such as the induction of apoptosis.

This phased strategy ensures that resources are directed efficiently, with each phase informing the decisions and design of the next.

Cell Line Selection Rationale

To execute this strategy, a well-considered selection of cell lines is paramount. We propose a panel of two human cell lines:

-

SH-SY5Y (Human Neuroblastoma): This cell line is of neuronal origin and is widely used in neurobiology research, particularly for studying neurodegenerative diseases and neurotoxicity.[7][8][9][10][11] Its neuronal characteristics make it an ideal model for assessing compounds targeting the nervous system, such as potential cholinesterase inhibitors.[7][8]

-

HEK293 (Human Embryonic Kidney): A robust and highly transfectable cell line, HEK293 serves as an excellent non-neuronal control.[12][13][14][15][16] It is widely used for general toxicity testing and protein production.[12][13][14][15][16] Comparing activity between SH-SY5Y and HEK293 can provide initial insights into neuron-specific effects.

Phase 1: Foundational Cytotoxicity Profiling

Scientific Rationale: Before investigating any specific mechanism, it is essential to determine the concentrations at which 3-(Diethylamino)phenyl propylcarbamate exerts cytotoxic effects. This is crucial for distinguishing between targeted pharmacological effects and non-specific toxicity. We will employ two distinct assays that measure different aspects of cell death to create a more complete toxicity profile.

-

Lactate Dehydrogenase (LDH) Release Assay: Measures loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[17][18][19][20]

-

MTT/XTT Assay (Tetrazolium Reduction): Measures mitochondrial metabolic activity, which is typically reduced in apoptotic or necrotic cells.

Experimental Workflow: Cytotoxicity Profiling

Caption: Phase 1 Experimental Workflow for Cytotoxicity Assessment.

Protocol 1: LDH Cytotoxicity Assay

This protocol is adapted from standard commercial kits.[18][19][21]

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17][19][20] The released LDH activity is measured in a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product. The amount of color is directly proportional to the number of lysed cells.[17][18][19]

Materials:

-

Seeded 96-well plates with SH-SY5Y and HEK293 cells

-

3-(Diethylamino)phenyl propylcarbamate stock solution

-

Vehicle control (e.g., DMSO, saline)

-

LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis Buffer (e.g., 1% Triton X-100) for maximum release control

-

Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

-

Prepare Controls: In triplicate wells for each cell line, add:

-

Spontaneous Release: 10 µL of vehicle.

-

Maximum Release: 10 µL of Lysis Buffer.

-

Vehicle Control: 10 µL of vehicle corresponding to the highest concentration used for the test compound.

-

-

Add Test Compound: Add 10 µL of each compound dilution to the experimental wells (in triplicate).

-

Incubate: Incubate the plate for the desired time (e.g., 24 hours) at 37°C, 5% CO2.

-

Assay Reaction:

-

Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

-

Prepare the LDH Reaction Mix according to the manufacturer's instructions.[19]

-

Add 50 µL of the Reaction Mix to each well of the new plate.

-

-

Incubate & Read: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.

-

Calculation:

-

% Cytotoxicity = [(Compound Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

-

Data Presentation: Cytotoxicity Profile

The results should be summarized in a table to facilitate comparison.

| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |

| 3-(Diethylamino)phenyl propylcarbamate | SH-SY5Y | LDH | 24h | Calculated Value |

| 3-(Diethylamino)phenyl propylcarbamate | SH-SY5Y | MTT | 24h | Calculated Value |

| 3-(Diethylamino)phenyl propylcarbamate | HEK293 | LDH | 24h | Calculated Value |

| 3-(Diethylamino)phenyl propylcarbamate | HEK293 | MTT | 24h | Calculated Value |

Phase 2: Mechanistic Investigation - Cholinesterase Inhibition

Scientific Rationale: Based on its carbamate structure, the primary hypothesis is that the compound inhibits acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE).[1][6] We will use a colorimetric assay based on the Ellman method to directly measure the inhibition of these enzymes.[22][23] This assay can be performed using either purified enzymes or cell lysates.

Signaling Pathway: Cholinergic Neurotransmission

Caption: Inhibition of AChE in the Cholinergic Synapse.

Protocol 2: Acetylcholinesterase (AChE) Activity Assay

This protocol is based on commercially available colorimetric assay kits.[22][23][24][25]

Principle: This assay utilizes the Ellman method, where AChE hydrolyzes its substrate (acetylthiocholine) to produce thiocholine.[22][23] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored product measurable at 412 nm.[23][24] An inhibitor will reduce the rate of color development.

Materials:

-

Purified human AChE enzyme

-

AChE Assay Buffer

-

Acetylthiocholine (AChE substrate)

-

DTNB solution

-

3-(Diethylamino)phenyl propylcarbamate

-

Donepezil or another known AChE inhibitor (positive control)

-

96-well clear flat-bottom plate

-

Microplate reader with kinetic reading capability at 412 nm

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[22][25]

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Blank: 50 µL Assay Buffer.

-

Positive Control (No Inhibition): 40 µL Assay Buffer + 10 µL AChE enzyme solution.

-

Inhibitor Control: 40 µL Assay Buffer containing Donepezil + 10 µL AChE enzyme solution.

-

Test Compound: 40 µL Assay Buffer containing serial dilutions of the test compound + 10 µL AChE enzyme solution.

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Prepare a Substrate Mix containing acetylthiocholine and DTNB. Add 50 µL of the Substrate Mix to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.

-

Calculation:

-

Calculate the rate of reaction (Vmax) for each well (change in absorbance per minute).

-

% Inhibition = [(Vmax of Positive Control - Vmax of Sample) / Vmax of Positive Control] * 100

-

Plot % Inhibition versus compound concentration to determine the IC50 value.

-

Data Presentation: Cholinesterase Inhibition

| Compound | Target Enzyme | Assay Type | IC50 (µM) |

| 3-(Diethylamino)phenyl propylcarbamate | Acetylcholinesterase (AChE) | Biochemical | Calculated Value |

| 3-(Diethylamino)phenyl propylcarbamate | Butyrylcholinesterase (BChE) | Biochemical | Calculated Value |

| Donepezil (Control) | Acetylcholinesterase (AChE) | Biochemical | Literature Value |

Phase 3: Elucidation of Downstream Cellular Effects

Scientific Rationale: If the compound proves to be a potent cholinesterase inhibitor, the next logical step is to determine if this inhibition leads to downstream cellular consequences, such as programmed cell death (apoptosis), particularly in the neuronal cell line. An increase in acetylcholine can be excitotoxic under certain conditions. We will use a Caspase-3/7 activity assay, which is a hallmark of apoptosis.

Decision Logic for Proceeding to Phase 3

Caption: Logic for advancing to downstream cellular assays.

Protocol 3: Caspase-Glo® 3/7 Assay

This protocol is based on the widely used luminescent assay from Promega.

Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate in a buffer system. When added to cells, the reagent causes cell lysis, followed by caspase cleavage of the substrate, which releases a substrate for luciferase (aminoluciferin). The resulting light signal is proportional to the amount of caspase activity present.

Materials:

-

Seeded 96-well white-walled, clear-bottom plates with SH-SY5Y cells

-

3-(Diethylamino)phenyl propylcarbamate

-

Staurosporine or another known apoptosis inducer (positive control)

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Procedure:

-

Cell Treatment: Treat cells in triplicate with the test compound at concentrations at and below the IC50 value determined in Phase 1 (e.g., 0.5x, 1x, 2x IC50). Include vehicle and positive controls. Incubate for a relevant period (e.g., 12, 24 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Reaction:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

-

Incubate & Read: Incubate at room temperature for 1-2 hours, protected from light. Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Express results as fold-change in luminescence relative to the vehicle-treated control cells.

Data Synthesis and Future Directions

The culmination of these three phases will provide a robust preliminary dataset for 3-(Diethylamino)phenyl propylcarbamate.

-

If the compound is a potent AChE inhibitor with an IC50 significantly lower than its cytotoxicity IC50 in SH-SY5Y cells, and it induces apoptosis, it warrants further investigation. Next steps could include selectivity screening against other enzymes, in vivo efficacy studies in relevant models, and initial ADME/Tox profiling.

-

If the compound shows cytotoxicity without potent AChE inhibition, its mechanism is likely unrelated to cholinesterase. Further high-throughput screening against broader target panels may be necessary to identify its mode of action.[26][27]

-

If the compound shows no significant activity in any assay, it may be deprioritized in favor of other candidates.

This structured, hypothesis-driven approach ensures that the preliminary screening process is both scientifically rigorous and resource-efficient, providing clear, actionable data to guide the future of this NCE in the drug discovery pipeline.

References

-

Cholinesterase Activity Assay Kit (Colorimetric) (#BN01133). Assay Genie. [Link]

-

HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. Cytion. [Link]

-

HEK 293 cells. Wikipedia. [Link]

-

Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision Inc. [Link]

-

LDH Cytotoxicity Assay. Creative Bioarray. [Link]

-

An Overview of HEK-293 Cell Line. Beckman Coulter. [Link]

-

Inhibition of neurotoxic esterase in vitro by novel carbamates. PubMed - NIH. [Link]

-

Novel carbamates as orally active acetylcholinesterase inhibitors found to improve scopolamine-induced cognition impairment: pharmacophore-based virtual screening, synthesis, and pharmacology. PubMed. [Link]

-

Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors Found to Improve Scopolamine-Induced Cognition Impairment: Pharmacophore-Based Virtual Screening, Synthesis, and Pharmacology. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Acetylcholinesterase. BioAssay Systems. [Link]

-

The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery. Taylor & Francis Online. [Link]

-

Investigating SH-SY5Y Neuroblastoma Cell Surfaceome as a Model for Neuronal-Targeted Novel Therapeutic Modalities. PMC. [Link]

-

LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

-

Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Request PDF on ResearchGate. [Link]

-

Novel arylcarbamate-N-acylhydrazones derivatives as promising BuChE inhibitors: Design, synthesis, molecular modeling and biological evaluation. PubMed. [Link]

-

Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. PubMed. [Link]

-

Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. [Link]

-

Robust Biology Capabilities to Accelerate Drug Discovery. XtalPi. [Link]

-

Compound Screening Platform. Helmholtz Munich. [Link]

Sources

- 1. Inhibition of neurotoxic esterase in vitro by novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel carbamates as orally active acetylcholinesterase inhibitors found to improve scopolamine-induced cognition impairment: pharmacophore-based virtual screening, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel arylcarbamate-N-acylhydrazones derivatives as promising BuChE inhibitors: Design, synthesis, molecular modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accegen.com [accegen.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mskcc.org [mskcc.org]

- 10. Investigating SH-SY5Y Neuroblastoma Cell Surfaceome as a Model for Neuronal-Targeted Novel Therapeutic Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accegen.com [accegen.com]

- 12. Morphology of HEK293 Cells | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. cytion.com [cytion.com]

- 14. HEK 293 cells - Wikipedia [en.wikipedia.org]

- 15. A Deep Dive into the HEK293 Cell Line Family [procellsystem.com]

- 16. beckman.com [beckman.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. CyQUANT Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. bioassaysys.com [bioassaysys.com]

- 24. assaygenie.com [assaygenie.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. en.xtalpi.com [en.xtalpi.com]

- 27. Compound Screening Platform [helmholtz-munich.de]

Early-Stage Metabolite Identification of 3-(Diethylamino)phenyl propylcarbamate: A Strategic Workflow

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The early characterization of a new chemical entity's (NCE) metabolic fate is a cornerstone of modern drug discovery, directly influencing its developmental trajectory. Understanding how a compound is transformed within a biological system is critical for optimizing pharmacokinetic properties, ensuring safety, and anticipating potential drug-drug interactions. This guide provides a comprehensive, technically-grounded workflow for the early-stage metabolite identification of 3-(Diethylamino)phenyl propylcarbamate. We move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, from the selection of in vitro systems to the nuanced interpretation of high-resolution mass spectrometry data. This document is designed to empower researchers to establish a self-validating system for metabolite discovery, ensuring data integrity and accelerating informed decision-making in the drug development pipeline.

Introduction: The Imperative of Early Metabolite Identification

In the funnel of drug development, candidates are rapidly filtered based on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1] Metabolism, the enzymatic conversion of a drug into its metabolites, is a pivotal process that can dictate efficacy and safety. Early identification of major metabolites is not merely an academic exercise; it is a regulatory expectation and a strategic necessity.[2] Discovering significant differences in metabolic profiles between preclinical species and humans late in development can lead to costly delays.[3] Furthermore, understanding metabolic pathways allows medicinal chemists to rationally design next-generation molecules with improved stability or to avoid the formation of reactive or toxic metabolites.[2]

This guide focuses on 3-(Diethylamino)phenyl propylcarbamate, a molecule featuring two key metabolic soft spots: a tertiary amine and a carbamate ester linkage. Our strategy will leverage robust in vitro models and the power of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to proactively identify and structurally characterize its primary metabolites.

Compound Analysis and Predicted Metabolic Pathways

A logical starting point for any metabolite identification campaign is a structural analysis of the parent drug to hypothesize its most probable biotransformations.

Structure: 3-(Diethylamino)phenyl propylcarbamate

Key Functional Groups and Predicted Biotransformations:

-

N,N-Diethylamino Group (Tertiary Amine): This moiety is a classic substrate for Cytochrome P450 (CYP450) enzymes. The primary metabolic route is oxidative N-dealkylation, which occurs sequentially.[4][5] This process involves the hydroxylation of the carbon alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves.[5][6] We can predict the formation of mono-de-ethylated and subsequently di-de-ethylated (primary amine) metabolites.

-

Carbamate Ester: Carbamate linkages can be susceptible to hydrolysis by various esterases, such as carboxylesterases, which are abundant in the liver.[7] Hydrolysis would cleave the molecule, yielding 3-(diethylamino)phenol and propyl carbamic acid, with the latter being unstable and likely decomposing. The metabolic stability of carbamates can vary widely based on the surrounding structure.[8][9]

-

Aromatic Ring: The phenyl ring is activated by the electron-donating diethylamino group, making it a target for CYP450-mediated hydroxylation.

-

Phase II Conjugation: The phenolic metabolites formed from carbamate hydrolysis or aromatic hydroxylation are prime candidates for subsequent Phase II conjugation reactions, most commonly glucuronidation (via UGT enzymes) or sulfation.[6]

The diagram below illustrates these predicted primary metabolic pathways.

Caption: Predicted metabolic pathways for 3-(Diethylamino)phenyl propylcarbamate.

The In Vitro Experimental Framework

For early-stage studies, in vitro models offer a rapid, cost-effective, and ethically sound approach to generate human-relevant metabolic data.[10]

Choice of In Vitro System: Human Liver Microsomes (HLMs)

The liver is the primary site of drug metabolism, and the endoplasmic reticulum within hepatocytes contains the highest concentration of CYP450 enzymes.[11] Human Liver Microsomes (HLMs) are vesicles of the endoplasmic reticulum isolated from human liver tissue.

-

Why HLMs are the Gold Standard for Early Screening:

-

Enzyme Richness: HLMs contain a comprehensive suite of Phase I enzymes, particularly CYPs, making them ideal for identifying oxidative metabolites.[10] They also contain some UGTs, allowing for the detection of some Phase II metabolites.[1]

-

Availability and Consistency: Pooled HLMs from multiple donors are commercially available, which averages out inter-individual variability in enzyme expression and provides a consistent matrix for compound ranking.

-

Simplicity: The experimental setup is relatively straightforward, requiring the parent drug, microsomes, and an NADPH-regenerating system to fuel the CYP450 enzymatic cycle.

-

Experimental Protocol: Metabolite Generation in HLMs

This protocol is designed to maximize the generation of a wide range of potential metabolites for subsequent analysis.

Objective: To incubate 3-(Diethylamino)phenyl propylcarbamate with pooled HLMs in the presence of necessary cofactors to generate Phase I and potential Phase II metabolites.

Materials:

-

3-(Diethylamino)phenyl propylcarbamate (Test Article)

-

Pooled Human Liver Microsomes (e.g., from 50 donors, 20 mg/mL stock)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), ice-cold, containing an internal standard (e.g., tolbutamide)

-

Control compounds (e.g., testosterone for CYP3A4 activity)

Procedure:

-

Preparation: Thaw HLMs and other reagents on ice. Prepare a stock solution of the test article in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤1%.

-

Incubation Mixture Assembly:

-

In a microcentrifuge tube, combine potassium phosphate buffer, HLM stock (to a final protein concentration of 0.5-1.0 mg/mL), and the test article (to a final concentration of 1-10 µM).

-

Prepare a parallel "No Cofactor" control by replacing the NADPH system with buffer. This helps distinguish enzymatic metabolites from chemical degradation products.

-

-

Pre-incubation: Pre-warm the reaction mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at 37°C in a shaking water bath.

-

Quenching (Reaction Termination):

-

Stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard. This step is critical as it simultaneously precipitates the microsomal proteins and halts all enzymatic activity.[12]

-

Vortex vigorously to ensure complete protein precipitation.

-

-

Sample Processing:

-

Centrifuge the quenched samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-HRMS analysis.

-

Analytical Strategy: LC-HRMS for High-Confidence Identification

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the premier analytical tool for modern metabolite identification.[13][14] Its power lies in its ability to physically separate metabolites (LC) and then determine their mass-to-charge ratios with extremely high precision (HRMS).[15]

Instrumentation and Rationale

-

Liquid Chromatography (LC): A reverse-phase HPLC or UHPLC system is used to separate the parent drug from its metabolites based on polarity. This reduces sample complexity and ion suppression in the mass spectrometer.[16]

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers are essential. They provide:

-

High Mass Accuracy (<5 ppm): This allows for the confident determination of the elemental composition (molecular formula) of a metabolite, which is the first and most critical step in its identification.[14]

-

High Resolution: The ability to distinguish between ions that have very similar nominal masses (isobars), which is crucial when analyzing complex biological matrices.[13]

-

LC-HRMS Protocol: Data Acquisition

Objective: To acquire full-scan MS and data-dependent MS/MS spectra for the parent drug and all potential metabolites.

LC Conditions (Typical):

-

Column: C18 stationary phase (e.g., Agilent Zorbax, Waters Acquity BEH)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A shallow gradient from ~5% to 95% B over 15-20 minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode. The diethylamino group is basic and will readily accept a proton, making positive mode ideal.

-

Acquisition Mode: Data-Dependent Acquisition (DDA) or "TopN".

-

Full Scan MS: The instrument continuously scans a wide mass range (e.g., m/z 100-1000) to detect all ions present at a given time.

-

Data-Dependent MS/MS: The instrument software intelligently identifies the 'N' most intense ions from the full scan spectrum and sequentially isolates and fragments each one to generate an MS/MS spectrum. This provides structural information.[16]

-

Data Analysis and Structural Elucidation Workflow

The data generated by LC-HRMS is rich but complex. A systematic workflow is required to extract meaningful information and confidently identify metabolites.

Caption: A systematic workflow for processing LC-HRMS data for metabolite identification.

Data Processing Steps

-

Peak Finding and Alignment: Specialized software is used to process the raw data. It identifies all chromatographic peaks and aligns them across different samples (e.g., the +NADPH sample and the -NADPH control).[17][18]

-

Identifying Drug-Related Material: The key step is to compare the peak list from the active incubation with the "No Cofactor" control. Peaks that are present or significantly more abundant in the active sample are potential metabolites.

-

Elemental Formula Generation: For each potential metabolite, the high-accuracy mass measurement is used to calculate possible elemental formulas.[13] Given the known formula of the parent drug, this list can often be narrowed down to a single, logical composition.

-

Proposing Biotransformations: By comparing the elemental formula of the metabolite to the parent drug, a biotransformation can be proposed. This is guided by a table of common metabolic mass shifts.

Table 1: Common Metabolic Biotransformations and Corresponding Mass Shifts

| Biotransformation | Elemental Change | Exact Mass Shift (Da) |

| Phase I | ||

| Hydroxylation | +O | +15.9949 |

| N-De-ethylation | -C₂H₄ | -28.0313 |

| N-De-ethylation + Oxidation | +O -C₂H₄ | -12.0364 |

| Carbamate Hydrolysis¹ | -C₄H₇NO | -85.0528 |

| Phase II | ||

| Glucuronidation | +C₆H₈O₆ | +176.0321 |

| Sulfation | +SO₃ | +79.9568 |

| ¹Mass shift to form the 3-(diethylamino)phenol metabolite. |

Structural Confirmation via MS/MS Fragmentation

While accurate mass tells us what was added or removed, MS/MS fragmentation tells us where the modification occurred. The fragmentation pattern of a metabolite is compared to that of the parent drug.

-

Diagnostic Fragments: Key fragments from the parent structure will also appear in the metabolite's MS/MS spectrum.

-

Fragment Shifts: A fragment ion that contains the site of modification will show a corresponding mass shift. For example, if aromatic hydroxylation occurs, any fragment containing the phenyl ring will be shifted by +15.9949 Da. If N-de-ethylation occurs, fragments containing the diethylamino group will be shifted by -28.0313 Da. This comparative analysis is the most powerful tool for pinpointing the location of a biotransformation.[16]

Conclusion and Strategic Outlook

Following this comprehensive workflow—from predictive analysis through in vitro incubation, high-resolution analytical detection, and systematic data interpretation—researchers can rapidly build a detailed metabolic map for 3-(Diethylamino)phenyl propylcarbamate. This early, high-quality data is invaluable. It allows for the early assessment of potential safety liabilities as outlined in regulatory guidance like the FDA's Metabolites in Safety Testing (MIST).[3][19] It provides crucial insights that guide further nonclinical and clinical development, ensuring that resources are focused on the most promising candidates. By embracing a scientifically rigorous and proactive approach to metabolite identification, drug development programs can significantly de-risk their portfolios and accelerate the delivery of safe and effective medicines.

References

- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (n.d.). LCGC.

- Gu, M., & Chen, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.

- Zhu, M., Ma, L., Zhang, D., & Li, W. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Pharmaceutical Analysis, 1(3), 159-166.

- High-Resolution Mass Spectrometry in Metabolite Identification. (n.d.).

- Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. (n.d.). MetwareBio.

- High Resolution Mass Spectrometry for Drug Discovery and Developm. (n.d.). Longdom Publishing SL.

- LC-MS: Advanced Approach in Metabolomics Analysis. (n.d.).

- LC-MS Metabolomics Analysis. (n.d.). Thermo Fisher Scientific.

- An Automated Identification Tool for LC-MS Based Metabolomics Studies. (2019). IEEE Xplore.

- Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis, 13(22), 1697-1722.

- Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. (2021). Future Science.

- Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. (2006). PubMed.

- Metabolite Identification in Drug Discovery. (n.d.).

- Kovač, V., & Stanković, N. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 18(1), 2-19.

- In vitro test methods for metabolite identific

- In Vitro Models for Early Studies of Drug Metabolism. (n.d.).

- Tofighi, R., & Testa, B. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 1-38.

- Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589.

- How to identify the metabolites from LC-HRMS peaks if there is no library provided?. (2024).

- Alnouti, Y. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(8), 2265.

- Metabolic N-Dealkylation and N-Oxid

- Dealkylation – Knowledge and References. (n.d.). Taylor & Francis.

- Drug Metabolism. (n.d.). SlideShare.

- Drug Metabolism. (2024). Chemistry LibreTexts.

- In Vivo Metabolite Profiling of DMU-212 in ApcMin/+ Mice Using UHPLC-Q/Orbitrap/LTQ MS. (n.d.). MDPI.

- Strategy for Optimizing LC-MS Data Processing in Metabolomics: A Design of Experiments Approach. (2012).

- Industry view: In vitro comparative metabolism studies to identify metabolites. (n.d.). EFSA.

- Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software. (2023). PubMed.

- Evaluating LC-HRMS metabolomics data processing software using FAIR principles for .... (n.d.). PMC.

- Sample prepar

- Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA.

- 3-(diethylamino)phenyl n-(4-(ethoxycarbonyl)phenyl)

- 417722-73-7|Phenyl (3-(diethylamino)propyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic N-Dealkylation and N-Oxidation | Encyclopedia MDPI [encyclopedia.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. stpeters.co.in [stpeters.co.in]

- 12. uab.edu [uab.edu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. efsa.europa.eu [efsa.europa.eu]

Application Notes and Protocols for the Preparation of 3-(Diethylamino)phenyl propylcarbamate Stock Solutions

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper preparation of stock solutions of 3-(Diethylamino)phenyl propylcarbamate. Given the limited publicly available data on this specific molecule, this protocol has been developed by synthesizing information from chemically related carbamate and diethylamino-containing compounds. The focus is on ensuring the accuracy, stability, and safety of the prepared stock solutions for reliable downstream applications. This guide covers essential safety precautions, a systematic approach to solubility determination, a step-by-step protocol for stock solution preparation, and best practices for storage and quality control.

Introduction

3-(Diethylamino)phenyl propylcarbamate belongs to the carbamate class of compounds, which are known for a wide range of biological activities. Aryl carbamates, for instance, have been investigated for their potential as anticancer, antioxidant, and antituberculosis agents[1]. The diethylamino functional group often imparts specific physicochemical properties, including potential pH-dependent solubility[2]. Accurate and consistent preparation of stock solutions is a critical first step in any experimental workflow to ensure reproducible results. Factors such as solvent choice, concentration, and storage conditions can significantly impact the stability and efficacy of the compound in assays. This document provides a comprehensive protocol to establish a robust and validated method for preparing stock solutions of 3-(Diethylamino)phenyl propylcarbamate.

Safety and Handling Precautions

Before handling 3-(Diethylamino)phenyl propylcarbamate, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier. Based on the safety profiles of structurally similar compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves)[3][4].

-

Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of any dust or vapors[3].

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water[5]. Do not eat, drink, or smoke in the laboratory[3].

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations[5].

Materials and Equipment

3.1. Reagents:

-

3-(Diethylamino)phenyl propylcarbamate (powder form)

-

High-purity, anhydrous solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol)

-

Sterile, deionized, and nuclease-free water (for aqueous buffers, if applicable)

-

Phosphate-buffered saline (PBS), pH 7.4

3.2. Equipment:

-

Analytical balance

-

Spatula

-

Glass vials or conical tubes (amber or covered with aluminum foil)

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Pipettes and sterile, filtered pipette tips

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Sterile syringes

-

-20°C and -80°C freezers

Protocol I: Solubility Determination

Due to the lack of specific solubility data for 3-(Diethylamino)phenyl propylcarbamate, a preliminary solubility test is crucial. This will determine the most suitable solvent for your desired stock concentration.

-

Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of the compound into a tared glass vial.

-

Solvent Addition: Add a small, precise volume of the first test solvent (e.g., 100 µL of DMSO) to the vial.

-

Dissolution: Vortex the vial for 30-60 seconds. Observe for complete dissolution.

-

Assisted Dissolution: If the compound has not fully dissolved, sonicate the vial for 5-10 minutes. Gentle warming (to 37°C) can also be attempted, but be cautious as heat can degrade some compounds.

-

Titration: If the compound remains insoluble, add additional aliquots of the solvent, vortexing and sonicating after each addition, until the compound is fully dissolved. Record the total volume of solvent used.

-

Calculation: Calculate the approximate solubility in mg/mL or molarity.

-

Repeat: Repeat the process with other solvents (e.g., DMF, Ethanol) to identify the optimal solvent for your needs.

Protocol II: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution of 3-(Diethylamino)phenyl propylcarbamate. The molecular weight of the compound is required for this calculation. For the purpose of this protocol, we will assume a hypothetical molecular weight (MW) of 264.35 g/mol , which is plausible for this structure. Please use the actual molecular weight provided by your supplier.

5.1. Pre-Preparation:

-

Calculate the mass of the compound required to make your desired volume of a 10 mM stock solution.

-

Formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)

-

Example (for 1 mL of 10 mM stock): Mass (mg) = 10 mmol/L * 264.35 g/mol * 0.001 L = 0.26435 g = 2.64 mg

-

5.2. Step-by-Step Procedure:

-

Weighing: Accurately weigh 2.64 mg of 3-(Diethylamino)phenyl propylcarbamate into a sterile microcentrifuge tube or glass vial.

-

Solvent Addition: Add 1 mL of the chosen solvent (e.g., DMSO, determined from Protocol I) to the vial.

-

Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved. A brief sonication (5-10 minutes) can aid in dissolution if necessary[6].

-

Sterilization (Optional but Recommended): For biological applications, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected vial. This removes any potential microbial contamination.

-

Aliquoting: To avoid multiple freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Visualization of the Workflow

The following diagram illustrates the key steps in the preparation of the 3-(Diethylamino)phenyl propylcarbamate stock solution.

Caption: Workflow for Stock Solution Preparation.

Quality Control and Validation

-

Visual Inspection: After preparation, the stock solution should be a clear, particulate-free liquid. Any cloudiness or precipitation may indicate poor solubility or degradation.

-

Concentration Verification (Optional): For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy if the compound has a suitable chromophore.

Storage and Stability

The stability of carbamates in solution can be variable. The following storage conditions are recommended to maximize shelf-life:

| Parameter | Recommendation | Rationale |

| Temperature | Store aliquots at -20°C for short-term storage (weeks) and -80°C for long-term storage (months). | Low temperatures slow down chemical degradation processes. |

| Light | Store in amber vials or tubes wrapped in aluminum foil. | Protects the compound from light-induced degradation. |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by using single-use aliquots. | Freeze-thaw cycles can cause the compound to precipitate out of solution and can accelerate degradation. |

| Solvent Choice | Use anhydrous, high-purity solvents like DMSO or DMF. | Water can cause hydrolysis of the carbamate functional group over time. |

Carbamates can be unstable in alkaline or strongly acidic solutions[7]. Therefore, it is advisable to prepare working solutions by diluting the stock solution in a neutral buffer (e.g., PBS, pH 7.4) immediately before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Compound won't dissolve | Insufficient solvent; poor solubility. | Add more solvent in small increments. Try gentle warming (37°C) or longer sonication. Re-evaluate the choice of solvent with Protocol I. |

| Precipitation upon freezing | Desired concentration is above the solubility limit at low temperatures. | Prepare a new stock solution at a lower concentration. Before use, ensure the thawed aliquot is at room temperature and vortexed to redissolve any precipitate. |

| Inconsistent experimental results | Stock solution degradation; inaccurate concentration. | Prepare a fresh stock solution. Avoid multiple freeze-thaw cycles. Verify concentration with HPLC or UV-Vis if possible. |

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13371955, 3-(Dimethylamino)phenyl methyl(phenyl)carbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-phenylpropyl n-(2-(diethylamino)ethyl)carbamate hydrochloride. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-[3-(dimethylamino)propyl]oleamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Diethylamino-1-phenylpropyne (CAS 22396-72-1). Retrieved from [Link]

-

Wang, L., et al. (2017). 3-(diethylamino)-1-phenylpropan-1-one as a Corrosion Inhibitor for N80 Steel in Acidization of Petroleum Exploitation. ResearchGate. Retrieved from [Link]

-

Gaglio, E., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. MDPI. Retrieved from [Link]

-

M, K., & M, T. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. Retrieved from [Link]

-

KJ Chemicals Corporation. (n.d.). N-(3-(Dimethylamino)propyl)acrylamide(DMAPAA ® -MHQ). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66749, 3-(Diethylamino)propiophenone. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-diethylaminophenyl n-phenylcarbamate (C17H20N2O2). Retrieved from [Link]

-

O, V., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of β-diethylaminoethyl 3,3-diphenylpropylacetate on the action of suxamethonium and other neuromuscular blocking drugs. PMC. Retrieved from [Link]

- Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.

-

ResearchGate. (2024, May 10). Radical scavenging mechanism of aryl carbamate: a computational case study using 3-morpholinopropyl phenyl carbamate. Retrieved from [Link]

-

Japan Food Chemical Research Foundation. (n.d.). Analytical Method for Propham. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s [mdpi.com]

- 3. fishersci.com [fishersci.com]

- 4. chemos.de [chemos.de]

- 5. fishersci.com [fishersci.com]

- 6. broadpharm.com [broadpharm.com]

- 7. mdpi.com [mdpi.com]

Application and Protocol Guide for the Isolation of 3-(Diethylamino)phenyl propylcarbamate

Introduction

This document provides a detailed guide for the efficient isolation of 3-(Diethylamino)phenyl propylcarbamate, a compound of interest for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure high-yield recovery and purity by leveraging an understanding of the molecule's physicochemical properties. We will explore both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methodologies, offering a comparative analysis to enable the selection of the most appropriate technique for your specific application. The causality behind experimental choices is emphasized to provide a robust framework for procedural modifications and troubleshooting.

Physicochemical Properties and Pre-Extraction Considerations

A thorough understanding of the target analyte's properties is paramount for developing an effective extraction strategy. 3-(Diethylamino)phenyl propylcarbamate possesses distinct structural features that dictate its behavior in various solvent systems: a moderately polar carbamate linkage, a basic tertiary amine, and non-polar phenyl and propyl groups.

The presence of the tertiary diethylamino group (pKa estimated to be around 9-10) is a critical feature. At a pH below its pKa, the amine will be protonated, forming a more water-soluble salt. Conversely, at a pH above its pKa, it will be in its neutral, more organic-soluble free base form. This pH-dependent solubility is a powerful tool that can be exploited during liquid-liquid extraction to selectively move the compound between aqueous and organic phases.[8][9]

Carbamates are generally more stable to hydrolysis than esters, but prolonged exposure to strong acidic or basic conditions should be avoided to prevent degradation.[10][11]

Table 1: Estimated Physicochemical Properties of 3-(Diethylamino)phenyl propylcarbamate

| Property | Estimated Value/Characteristic | Implication for Extraction |

| Molecular Weight | ~250 g/mol | Standard for small molecule extraction. |

| Polarity | Moderately non-polar | Soluble in a range of organic solvents. |

| Predicted logP | 3.5 - 4.5 | Favors partitioning into organic solvents from aqueous solutions. |

| Key Functional Groups | Tertiary Amine, Carbamate, Phenyl Ring | Amine allows for pH-controlled extraction. Carbamate is a site for potential H-bonding. |

| pKa (of tertiary amine) | ~9-10 | Enables switching between aqueous and organic solubility by adjusting pH. |

| Water Solubility | Low | Facilitates extraction into an immiscible organic solvent. |

Solvent Selection: A Rationale-Driven Approach

The choice of solvent is the most critical parameter in designing a successful extraction protocol. The ideal solvent should exhibit high solubility for 3-(Diethylamino)phenyl propylcarbamate while being immiscible with the initial sample matrix (typically aqueous).

Solvents for Liquid-Liquid Extraction (LLE)

For LLE from an aqueous matrix, a water-immiscible organic solvent is required. Given the target's moderate non-polarity, solvents of intermediate polarity are excellent starting points.

-

Dichloromethane (DCM): A versatile solvent with high solvating power for a wide range of organic compounds. Its density is greater than water, which can be advantageous for separation. However, it is a suspected carcinogen and should be handled with appropriate safety precautions.

-

Ethyl Acetate (EtOAc): A moderately polar solvent that is less toxic than DCM. It is a good choice for extracting compounds of intermediate polarity and is less dense than water.

-

Methyl tert-Butyl Ether (MTBE): A less polar alternative to diethyl ether with a lower tendency to form peroxides. It is a good solvent for extracting non-polar to moderately polar compounds.

-

Toluene: A non-polar aromatic solvent that can be effective for extracting hydrophobic compounds. Its higher boiling point can make it more difficult to remove post-extraction.

Solvents for Solid-Phase Extraction (SPE)

In SPE, the choice of solvent is critical for both conditioning the sorbent and eluting the analyte. For a non-polar compound like 3-(Diethylamino)phenyl propylcarbamate, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is typically used.

-

Conditioning Solvents: Methanol or acetonitrile are commonly used to activate the C18 stationary phase, followed by water or a buffer to prepare the column for sample loading.